molecular formula C15H18BrN3OS B2583100 2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 881438-92-2

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2583100
CAS RN: 881438-92-2
M. Wt: 368.29
InChI Key: SBVZQAJLSANKSK-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzothiazole family, which is known for its various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A novel and efficient approach for synthesizing triazolobenzodiazepine analogues, which could potentially include structures related to 2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, involves Ugi four-component reaction (Ugi-4CR) followed by sequential click and N-arylation reactions to afford products with good to excellent yields (Asgari et al., 2019). This technique underscores the versatility and efficiency of modern synthetic routes in accessing complex heterocyclic systems.

Biological Activities

  • Antimicrobial Properties : The antimicrobial activities of novel sulphonamide derivatives, which may relate to the structural framework of this compound, have been investigated. These studies found that certain derivatives displayed good antimicrobial activity, indicating the potential utility of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

  • Antitumor Activity : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing a benzothiazole structure as a pharmacophore, has shown considerable antitumor activity against various cancer cell lines. This suggests that modifications on the benzothiazole moiety, akin to those in this compound, could be fruitful in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Quantum Mechanical and Spectroscopic Studies

  • Quantum Calculations and Ligand Interactions : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted. These studies include ligand-protein interactions and efficiency modeling for potential photovoltaic applications, demonstrating the wide-ranging applications of benzothiazole derivatives in both biological systems and material science (Mary et al., 2020).

properties

IUPAC Name

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c16-11-5-6-12-13(9-11)21-15(17-12)18-14(20)10-19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZQAJLSANKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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